![molecular formula C16H18N2 B539824 PhiKan 083 CAS No. 880813-36-5](/img/structure/B539824.png)
PhiKan 083
Übersicht
Beschreibung
The compound “1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine” is a derivative of carbazole, which is an aromatic heterocyclic organic compound . The compound has a CAS Number: 1942923-53-6 and a Molecular Weight of 252.36 .
Synthesis Analysis
The synthesis of carbazole derivatives has been described in various studies. For instance, one study describes the synthesis of a carbazole derivative by reacting 3-amino-9-ethylcarbazole with di-tert-butyldicarbonate (Boc anhydride) in good yield .Molecular Structure Analysis
The molecular structure of carbazole derivatives has been studied using various spectroscopic techniques such as FTIR and NMR . The theoretical study of these compounds is often carried out using DFT/B3LYP/6-311++G(d,p) method .Chemical Reactions Analysis
Carbazole derivatives have been involved in various chemical reactions. For example, 9-Ethyl-9H-carbazol-3-carbaldehyde has been reported to react with 4-arylthiosemicarbazides .Physical And Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives can be determined using various techniques. For instance, the compound “1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine” has a molecular weight of 315.4 g/mol and a topological polar surface area of 29.8 Ų .Wissenschaftliche Forschungsanwendungen
Entwicklung von Antikrebsmedikamenten
PhiKan 083 wird als potenzielles Antikrebsmedikament untersucht, das speziell auf das Y220C-Mutanten-p53-Stabilisierungsmittel abzielt. Diese Mutationsstelle gilt als ein Angriffspunkt für Medikamente, und this compound bindet mit angemessener Affinität, was auf sein therapeutisches Potenzial in der Krebsbehandlung hindeutet .
Das p53-Faltproblem
Die Forschung konzentriert sich auf die stabilisierende Wirkung von this compound auf p53, um Probleme im Zusammenhang mit seiner Fehlfaltung zu beheben. Durch die Untersuchung von PhiKan-083-verwandten Analoga und ihrer Rolle bei der p53-Stabilität wollen Wissenschaftler unser Verständnis der Krebsprogresion verbessern und die Entwicklung neuer Antikrebsbehandlungen beschleunigen .
Mutantenstabilisator für die Krebsforschung
Es wurde festgestellt, dass this compound an die häufige Mutantenform von p53 bindet, die als p53-Y220C bekannt ist. Es stabilisiert diese Mutante, indem es an ihre Oberflächenhöhle bindet, was aufgrund der angemessenen Affinität der Mutante an p53-Y220C von Bedeutung ist. Dies macht es zu einem Gegenstand für weitere Studien, insbesondere durch zelluläre Assays zur Messung der Bioaktivität .
Screening des therapeutischen Potenzials
Das Molekül-zu-Molekül-Docking ausgewählter Verbindungen wurde bewertet, um das therapeutische Potenzial von untersuchten PhiKan-083-verwandten Analoga zu bestimmen. Dies beinhaltet die Berechnung der Arzneimittelähnlichkeit dieser Verbindungen, um vielversprechende Kandidaten für weitere Forschungsarbeiten zu identifizieren .
Erkundung der Kombinationstherapie
Es wird erwartet, dass Wirkstoffmoleküle, die auf die p53-Aggregation abzielen, wie this compound und seine Analoga, in Kombination mit anderen Antikrebsverbindungen eingesetzt werden könnten. Dieser Ansatz zielt darauf ab, das Problem der p53-Aggregation effektiver anzugehen .
Wirkmechanismus
PhiKan 083, also known as PhiKan-083 Hydrochloride or 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine, is a carbazole derivative with significant implications in cancer research .
Target of Action
The primary target of this compound is the Y220C mutant of the p53 protein . This mutation creates a surface cavity in the p53 protein, destabilizing it . The p53 protein plays a crucial role in preventing cancer formation, thus making it a significant target for cancer research .
Mode of Action
This compound binds to the surface cavity of the Y220C p53 mutant, stabilizing it . The binding affinity (Kd) of this compound for p53 Y220C is 167 μM . This stabilization slows down the thermal denaturation rate of the p53 protein .
Biochemical Pathways
The stabilization of the p53 protein by this compound affects the p53 pathway, a critical pathway in cancer development and progression . The p53 protein acts as a tumor suppressor, and its proper functioning is crucial for preventing cancer . By stabilizing the p53 protein, this compound helps restore the normal function of the p53 pathway .
Result of Action
The stabilization of the p53 protein by this compound has several effects at the molecular and cellular levels. For instance, in Ln229 cells, this compound reduces cell viability by approximately 70 ± 5% when used at a concentration of 125 μM for 48 hours . Furthermore, when used in combination with NSC 123127 (1 μM), this compound enhances the pro-apoptotic activity in all variants of Ln229 cells .
Safety and Hazards
Zukünftige Richtungen
Carbazole derivatives have shown potential in various fields due to their unique properties. For instance, they have been studied for their potential applications in the fields of fluorescent materials . Furthermore, the search for natural and/or synthetic compounds that strengthen cholinergic function or have anti-cholinestrease activity has recently gained importance .
Eigenschaften
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPNOEAFWYTTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
880813-36-5 | |
Record name | 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of PK083 relate to its activity on MCF-7 breast cancer cells compared to its analogs?
A1: Research indicates that slight modifications to the structure of PK083 can significantly impact its genotoxic and epigenetic properties. While PK083 itself acts as a "damage-corrective" compound in wild-type p53 MCF-7 breast adenocarcinoma cells, its analogs PK9320 (1-(9-ethyl-7-(furan-2-yl)-9H-carbazol-3-yl)-N-methylmethanamine) and PK9323 (1-(9-ethyl-7-(thiazol-4-yl)-9H-carbazol-3-yl)-N-methylmethanamine) exhibit potential as "anticancer compounds" and "anticancer epi-compounds" respectively. [] These findings highlight the importance of structure-activity relationships in this class of compounds and their potential for different therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.